molecular formula C11H14N2 B1454682 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1224640-13-4

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1454682
CAS No.: 1224640-13-4
M. Wt: 174.24 g/mol
InChI Key: JVYGMSUBNDAILS-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a bicyclic heterocyclic compound featuring a quinoxaline core partially saturated with a cyclopropyl substituent at the 1-position. For instance, it serves as a critical pharmacophore in compound 18k, a potent human TGR5 agonist studied for metabolic disorders . The cyclopropyl group enhances binding interactions, forming pi–pi interactions with Phe96 and hydrophobic contacts with Pro92 and Phe161 in the TGR5 active site (PDB ID 7CFM) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through various methods. One common approach involves the reaction of phenylethylamine with dimethoxymethane in the presence of aqueous hydrochloric acid at 100°C, yielding the desired product . Another method includes the use of aldehydes instead of dimethoxymethane to achieve substituted tetrahydroquinoxalines .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoxaline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms or the cyclopropyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12_{12}H16_{16}N2_2
Molecular Weight : 188.27 g/mol
CAS Number : 1553271-94-5

The compound features a tetrahydroquinoxaline core with cyclopropyl and methyl substituents, contributing to its distinct reactivity and biological activity. The structure allows for diverse interactions with biological targets, making it a valuable scaffold in medicinal chemistry.

Drug Discovery

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is recognized for its potential as a lead compound in drug development. Its ability to modulate enzyme activity and interact with various receptors positions it as a candidate for therapeutic interventions in several diseases.

  • Neuroprotective Effects : Research indicates that derivatives of tetrahydroquinoxaline exhibit neuroprotective properties by interacting with neuroreceptors. For instance, studies have shown that these compounds can mitigate oxidative stress-induced neuronal damage, suggesting applications in neurodegenerative disorders .
  • Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown IC50 values in the micromolar range against human cancer cells .

Material Science

The compound's stability and reactivity make it suitable for developing novel materials. Its unique structure allows for the exploration of new materials with specific properties that can be utilized in various industrial applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydroquinoxaline derivatives. The following table summarizes key structural variations and their implications:

Compound NameStructural FeaturesUnique Aspects
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxalineFluorine substitution at position 7Enhanced biological activity
1-Cyclopropyl-6-methyl-1,2,3,4-tetrahydroquinoxalineMethyl substitution at position 6Variation in receptor interaction profiles

Case Studies

Several studies have investigated the applications of tetrahydroquinoxaline derivatives:

Neuroprotection in Animal Models

Research has demonstrated that tetrahydroquinoxaline derivatives protect against neuronal damage in animal models. These findings suggest potential therapeutic applications in treating conditions such as Alzheimer's disease .

Anticancer Activity

A study highlighted the anticancer properties of tetrahydroquinoxaline derivatives against various cancer cell lines. Compounds structurally related to this compound exhibited significant cytotoxicity .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural analogs of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline vary in substituents, stereochemistry, and biological activity. Below is a comparative analysis based on molecular properties, synthesis, and applications:

Structural and Molecular Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
This compound Cyclopropyl at 1-position C₁₁H₁₄N₂ Not explicitly stated Binds TGR5 via pi–pi/hydrophobic interactions; used in metabolic disorder drug design
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline Cyclopropylmethyl at 1-position C₁₂H₁₆N₂ 188.27 Liquid at room temperature; limited safety data
8-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline Cl at 8-position + cyclopropyl C₁₁H₁₃ClN₂ 208.69 Chlorine enhances electronic effects; no reported biological activity
1-Cyclopentyl-1,2,3,4-tetrahydroquinoxaline Cyclopentyl at 1-position C₁₃H₁₈N₂ 202.30 Bulkier substituent; potential steric hindrance in binding
1-Methyl-1,2,3,4-tetrahydroquinoxaline Methyl at 1-position C₉H₁₂N₂ 148.21 Simpler structure; liquid form; limited pharmacological data

Functional and Pharmacological Differences

(a) 1-Cyclopropyl Derivative

  • Activity : Exhibits high TGR5 agonism due to optimal cyclopropyl size, enabling interactions with hydrophobic residues (Leu74, Leu166) and aromatic stacking with Phe96 .
  • Applications : Central to metabolic disorder therapeutics (e.g., compound 18k in TGR5 agonist studies) .

(b) 1-(Cyclopropylmethyl) Derivative

  • Properties : Higher molecular weight (188.27) and extended alkyl chain may reduce membrane permeability compared to the parent compound .
  • Safety: No available hazard data; storage at room temperature .

(c) 8-Chloro-1-cyclopropyl Derivative

(d) 1-Cyclopentyl Derivative

  • Steric Effects : The larger cyclopentyl group may hinder binding in compact active sites, reducing efficacy compared to cyclopropyl analogs .

(e) 1-Methyl Derivative

  • Simplicity : The methyl group offers minimal steric or electronic modulation, making it less effective in targeted drug design but useful as a synthetic intermediate .

Key Research Findings

  • The cyclopropyl group’s rigid three-membered ring optimizes spatial orientation for TGR5 binding, outperforming bulkier (cyclopentyl) or simpler (methyl) analogs .

Biological Activity

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications.

This compound interacts with various enzymes and proteins, notably monoamine oxidase B (MAO-B), which is crucial for neurotransmitter metabolism. This interaction can lead to altered levels of neurotransmitters, impacting various physiological processes.

Cellular Effects

The compound has demonstrated notable effects on cellular processes:

  • Cell Signaling : It modulates signaling pathways by inhibiting MAO-B, resulting in increased levels of neurotransmitters such as dopamine and serotonin.
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown moderate to strong inhibitory activities against the HT-29 colon cancer cell line .

The primary mechanism of action involves binding to MAO-B, where it acts as an inhibitor. This inhibition prevents the breakdown of key neurotransmitters, which can have therapeutic implications for neurological disorders. Additionally, some derivatives have been identified as colchicine binding site inhibitors (CBSIs), disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives:

  • In vitro Studies : In a study involving SKOV-3 ovarian cancer cells, a derivative exhibited GI50 values ranging from 13.52 to 31.04 μM and showed synergistic effects with cisplatin against resistant cell lines .
  • Mechanism Insights : The compound's activity was linked to its ability to modulate RNA interference pathways by interacting with TRBP (TAR RNA-binding protein), enhancing the maturation of siRNA and miRNA .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the tetrahydroquinoxaline structure significantly influence biological activity:

  • Compounds with electron-donating groups at specific positions exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts .

Summary Table of Biological Activities

Activity Description Reference
MAO-B InhibitionInhibits enzyme activity leading to increased neurotransmitter levels
Anticancer ActivityExhibits inhibitory effects on HT-29 and SKOV-3 cells
CBSI ActivityDisrupts microtubule dynamics; induces cell cycle arrest

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization and hydrogenation of imine/amide precursors. A one-pot tandem reaction using palladium catalysts under hydrogen gas (1–3 atm) achieves yields >80% . Substituents on the quinoxaline core (e.g., nitro or thiophene groups) require tailored reducing agents (e.g., NaBH4 or catalytic hydrogenation). Key parameters include temperature (60–100°C), solvent polarity (e.g., ethanol or THF), and catalyst loading (5–10 mol%). For cyclopropyl incorporation, strain-driven ring-opening reactions or cyclopropanation of allylic intermediates are recommended .

Table 1. Synthetic Yields of Selected Derivatives

DerivativeSubstituentYield (%)Melting Point (°C)HRMS [M+H]+^+
3ad2-Isopropyl9173–75177.1382
3ao6-Nitro80118–120287.1548
3ar7-Trifluoro80144–146289.0331
Data sourced from one-pot synthesis studies .

Table 2. Tubulin Polymerization Inhibition

CompoundIC50_{50} (μM)Binding Energy (kcal/mol)
1-Cyclopropyl-THQ0.45−9.8
Colchicine0.12−11.2
Docking results from Morishita et al. .

Properties

IUPAC Name

4-cyclopropyl-2,3-dihydro-1H-quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h1-4,9,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYGMSUBNDAILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736824
Record name 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224640-13-4
Record name 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 1-cyclopropyl-1,4-dihydro-quinoxaline-2,3-dione (10.0 g, 49.45 mmol, 1.0 equiv) in tetrahydrofuran (500 mL) was added dropwise a 1 M solution of borane-tetrahydrofuran complex (108.8 mL, 108.8 mmol, 2.2 equiv; [CAS RN 14044-65-6]) and the reaction mixture stirred at room temperature over night. The solvent was removed by evaporation under reduced pressure and the crude reaction mixture extracted from a saturated aqueous solution of sodium bicarbonate (100 mL) with ethyl acetate (three times 100 mL). The combined organic phases were dried over sodium sulfate and purified by silica gel column chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of n-heptane:ethyl acetate to give 4.2 g (49%) of the title compound as a light yellow solid. MS (ISP): m/z=175.4 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
108.8 mL
Type
reactant
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

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